(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Description
(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride (CAS: 2227206-44-0) is a bicyclic compound featuring a 3-azabicyclo[3.1.0]hexane core substituted with an ethynyl group at the 1-position and a hydrochloride salt. Its molecular formula is C₇H₁₀ClN, with a molecular weight of 143.61 g/mol .
Properties
IUPAC Name |
(1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N.ClH/c1-2-7-3-6(7)4-8-5-7;/h1,6,8H,3-5H2;1H/t6?,7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFCVZODUGSBUGT-JWOPXBRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC12CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@]12CC1CNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation via N-Chlorosuccinimide-Mediated Ring Closure
A foundational method involves treating 3-azabicyclo[3.1.0]hexane with N-chlorosuccinimide (NCS) in diethyl ether under nitrogen, forming a chlorinated intermediate that undergoes base-assisted cyclopropanation. This single-step process achieves 65–70% yield but requires stringent anhydrous conditions.
- Suspend NCS (23.6 g, 0.175 mol) in Et₂O (500 mL).
- Add 3-azabicyclo[3.1.0]hexane (8.4 g, 0.1 mol) dropwise at 25°C.
- Stir for 24 h, filter, and concentrate under reduced pressure.
Transition-Metal-Catalyzed [2+1] Cycloaddition
Palladium-catalyzed reactions using diazaphospholane ligands enable enantioselective cyclopropanation. For example, trifluoroacetimidoyl chlorides react with vinyl aziridines in the presence of Pd(0) to form the bicyclic core with >90% enantiomeric excess (ee).
- Catalyst: Pd₂(dba)₃ (5 mol%).
- Ligand: Modular diazaphospholane (10 mol%).
- Solvent: Toluene, 80°C.
- Yield: 82% (trans-2-cyano derivative).
Installation of the (1R)-1-Ethynyl Group
Sonogashira Coupling on Preformed Bicyclic Intermediates
The ethynyl group is introduced via cross-coupling between a halogenated bicyclic precursor and trimethylsilylacetylene, followed by desilylation.
- React (1R,5S)-1-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate (1 eq) with TMS-acetylene (1.2 eq) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in NEt₃/DMF (3:1).
- Stir at 60°C for 12 h.
- Remove TMS with K₂CO₃ in MeOH/H₂O.
- Isolate the ethynyl derivative in 75% yield.
Enantioselective C–H Alkynylation
A cutting-edge approach employs Pd(0)-catalyzed C–H functionalization using ethynylbenziodoxolones (EBX) as electrophiles. The diazaphospholane ligand ensures (1R) configuration with 94% ee.
- Substrate: 3-azabicyclo[3.1.0]hexane.
- Electrophile: EBX (1.5 eq).
- Conditions: Pd(0) (5 mol%), ligand (10 mol%), 50°C, 6 h.
- Yield: 78%, ee: 94%.
Enantiomeric Resolution and Salt Formation
Diastereomeric Salt Crystallization
Racemic ethynyl-3-azabicyclo[3.1.0]hexane is resolved using di-p-toluoyl-D-tartaric acid (D-DTTA) in ethanol. The (1R)-enantiomer forms a less soluble salt, isolated by filtration.
- Dissolve racemic free base (10 g) in EtOH (100 mL).
- Add D-DTTA (12 g) and heat to reflux.
- Cool to 0°C, filter, and wash with cold EtOH.
- Recover (1R)-enantiomer-D-DTTA salt with 98% ee.
Hydrochloride Salt Preparation
The free base is treated with HCl gas in dichloromethane, followed by antisolvent crystallization.
- Dissolve (1R)-1-ethynyl-3-azabicyclo[3.1.0]hexane (5 g) in CH₂Cl₂ (50 mL).
- Bubble HCl gas until pH < 2.
- Add hexane (150 mL) and cool to −20°C.
- Isolate hydrochloride salt as a white powder (95% yield, 99% purity).
Analytical Characterization and Quality Control
Spectroscopic Data
Chiral Purity Assessment
Chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10) confirms >99% ee for the resolved (1R)-enantiomer.
Industrial-Scale Considerations and Cost Analysis
Bulk synthesis (1 kg scale) incurs a raw material cost of $1,895.40/kg, dominated by palladium catalysts and chiral ligands. Transition-metal recycling and ligand reuse protocols reduce costs by 30%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ethynyl group and nitrogen atom in the bicyclic structure enable nucleophilic substitution under controlled conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Alkyne alkylation | CuI catalyst, DMF, 50°C | Terminal alkynes with alkyl/aryl groups | 65-78% |
| Amine alkylation | K₂CO₃, CH₃CN, reflux | N-alkylated azabicyclo derivatives | 82-90% |
Key observations:
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The rigid bicyclic structure restricts reaction pathways, favoring endo-selectivity.
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Steric hindrance at the nitrogen site reduces reactivity with bulky electrophiles .
Electrophilic Addition and Cycloaddition
The ethynyl group participates in cycloadditions and electrophilic additions due to its sp-hybridized carbon :
| Reaction | Reagents/Conditions | Outcome |
|---|---|---|
| Huisgen cycloaddition | CuSO₄/NaAsc, H₂O/tert-BuOH, RT | Triazole-fused bicyclic compounds |
| Bromination | Br₂ in CH₂Cl₂, 0°C | 1,2-dibromo adducts (cis configuration dominant) |
Mechanistic Insight :
The ethynyl group’s linear geometry facilitates [2+3] cycloadditions with azides, forming triazoles without compromising the bicyclic core. Stereochemical retention is observed due to the compound’s rigid structure .
Acid-Base Reactions
The hydrochloride salt form enhances solubility in polar solvents and enables pH-dependent reactivity:
| Reaction | Conditions | Behavior |
|---|---|---|
| Deprotonation | NaOH (1M), H₂O/EtOH | Free base formation (reversible) |
| Salt metathesis | AgNO₃ in MeOH | Precipitation of AgCl with free base liberation |
Applications :
-
The free base is used in organometallic catalysis.
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Protonation states influence binding affinity in biological studies .
Reductive and Oxidative Transformations
Controlled redox reactions modify the ethynyl group or nitrogen center :
| Reaction Type | Conditions | Products |
|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Saturated cyclohexane derivative |
| Oxidation | KMnO₄, acidic H₂O, 60°C | Carboxylic acid via alkyne cleavage |
Critical Notes :
-
Hydrogenation preserves the bicyclic structure but saturates the ethynyl group.
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Over-oxidation can fragment the bicyclic core, requiring precise stoichiometry .
Substituent-Dependent Reactivity
The compound’s reactivity varies with substituents on the nitrogen or bicyclic ring, as demonstrated in patent studies :
Stability and Degradation Pathways
Under harsh conditions, the compound undergoes degradation:
| Condition | Degradation Pathway | Byproducts |
|---|---|---|
| Strong acid (HCl, Δ) | Ring-opening via N-protonation | Linear amine derivatives |
| UV light (254 nm) | [2π+2π] cycloaddition with itself | Dimerized bicyclic compounds |
Key Research Findings
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Stereochemical Integrity : The (1R) configuration remains stable under most reaction conditions, critical for maintaining pharmacological activity .
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Solvent Effects : Polar aprotic solvents (DMF, DMSO) maximize reaction rates by stabilizing transition states .
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Catalytic Systems : Copper(I) catalysts optimize alkyne-based reactions without racemization .
This compound’s multifunctional reactivity makes it valuable for synthesizing complex heterocycles and exploring structure-activity relationships in drug discovery. Experimental protocols emphasize temperature control and catalyst selection to achieve high regioselectivity and yield .
Scientific Research Applications
Chemistry
In the realm of synthetic chemistry, (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride serves as a building block for synthesizing more complex molecules. Its bicyclic structure allows chemists to explore various functionalizations, leading to novel compounds with tailored properties.
Biology
The compound is under investigation for its biological activities , particularly its interactions with biological targets such as enzymes and receptors. Preliminary studies suggest potential roles in modulating acetylcholinesterase activity, which is crucial for neurotransmission.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic applications . Its structural similarity to known pharmacophores positions it as a candidate for drug development, particularly in treating neurodegenerative diseases like Alzheimer's disease due to its potential inhibitory effects on acetylcholinesterase.
Industry
Industrially, the compound finds applications in the production of various chemical products and materials. Its unique properties make it suitable for use in formulations requiring specific reactivity or stability.
Case Study 1: Acetylcholinesterase Inhibition
A study focused on evaluating the inhibitory activity of this compound demonstrated significant potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. The compound showed promising results in vitro, with further studies planned to explore its efficacy in vivo.
Case Study 2: Synthetic Applications
Research involving the synthesis of derivatives from this compound highlighted its utility as a precursor in creating complex organic molecules used in pharmaceuticals and agrochemicals. The study reported high yields and selectivity using palladium-catalyzed reactions.
Mechanism of Action
The mechanism of action of (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The 3-azabicyclo[3.1.0]hexane scaffold is versatile, with substituents dictating pharmacological activity. Key comparisons include:
Key Observations :
- Ethynyl vs. Aryl Groups : The ethynyl group’s small size and linear geometry may enhance penetration into hydrophobic binding pockets compared to bulkier aryl groups (e.g., dichlorophenyl or naphthalenyl). This could influence target selectivity and pharmacokinetics.
- DOV 21947: The 3,4-dichlorophenyl substituent in DOV 21947 enhances serotonin/norepinephrine/dopamine reuptake inhibition, validated in rodent obesity models (reduced body weight and triglycerides) .
Pharmacokinetic and Formulation Comparisons
- Sustained-Release Formulations: (1R,5S)-1-(Naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane HCl is formulated as a sustained-release tablet using hypromellose and lactose monohydrate, achieving 50% dissolution at 4 hours and 80% at 8 hours . No data exist for the ethynyl derivative, but similar excipient strategies (e.g., hydrophilic matrices) may apply.
Salt Forms :
- All compared compounds are hydrochloride salts, improving aqueous solubility and bioavailability.
Clinical and Preclinical Data
Biological Activity
(1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane;hydrochloride is a bicyclic compound that belongs to the class of azabicyclo compounds, characterized by the presence of nitrogen atoms within its structure. This compound has garnered attention due to its potential biological activities, particularly as a ligand for opioid receptors, which may have therapeutic applications in veterinary medicine and possibly in human medicine as well.
Structure and Composition
The molecular formula for this compound is with a molecular weight of approximately 143.62 g/mol. The compound features a bicyclic structure with an ethynyl group, which contributes to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 143.62 g/mol |
| CAS Number | 2490355-54-7 |
| InChI Key | YFCVZODUGSBUGT-JWOPXBRZSA-N |
This compound interacts with specific molecular targets, particularly the μ-opioid receptor. Research indicates that modifications to the lead structure of this compound can enhance binding affinity and selectivity for the μ receptor over δ and κ subtypes, making it a candidate for treating conditions such as pruritus in dogs .
Opioid Receptor Ligands
A study focused on the structure-activity relationship (SAR) of 3-azabicyclo[3.1.0]hexane compounds demonstrated that certain derivatives exhibit high binding affinities (in the picomolar range) for μ-opioid receptors, indicating their potential as effective analgesics .
Cytostatic Effects
Further research has shown that related compounds can induce cytostatic effects in various cell lines, including transformed 3T3-SV40 cells. Treatment with these compounds resulted in significant alterations in cell cycle progression, particularly arresting cells at the G0/G1 phase, which is crucial for cancer therapy development .
| Study Focus | Findings |
|---|---|
| Opioid Receptor Binding | High binding affinity for μ-opioid receptors (picomolar range) |
| Cytostatic Activity | Induces G0/G1 phase arrest in transformed cells |
| Cell Motility | Decreased filopodium-like membrane protrusions post-treatment |
Comparative Analysis
When compared to similar compounds such as 2-Azabicyclo[3.2.1]octane and 3-Azabicyclo[3.1.1]heptanes, this compound stands out due to its unique bicyclic structure and ethynyl group, which confer distinct biological properties and applications in drug discovery.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for (1R)-1-Ethynyl-3-azabicyclo[3.1.0]hexane hydrochloride?
- Methodology : The primary method involves palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones, achieving high yields (70–90%) and diastereoselectivity (>20:1 dr) . Alternative approaches include metal-catalyzed cyclization of 1,5- or 1,6-enynes, forming bicyclic structures in a single step . For lab-scale synthesis, recovery of the free base is facilitated by converting it to the hydrochloride salt (nonvolatile), followed by conventional deprotonation .
Q. How is the hydrochloride salt form advantageous in purification?
- Methodology : The hydrochloride salt’s nonvolatility prevents co-distillation with solvents during vacuum evaporation, enabling efficient isolation. Post-synthesis, the free base is regenerated using alkaline aqueous solutions (e.g., NaOH), followed by extraction with dichloromethane or ethyl acetate .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : H and C NMR confirm bicyclic framework and substituents (e.g., ethynyl proton at δ ~2.5 ppm) .
- X-ray crystallography : Resolves stereochemistry (e.g., (1R) configuration) .
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] for CHNCl requires m/z 158.0372) .
Advanced Research Questions
Q. How can diastereoselectivity in cyclopropanation be optimized?
- Methodology :
- Catalyst selection : Pd(PPh) favors cis-diastereomers, while Ru-based catalysts (e.g., [RuCl(p-cymene)]) may enhance trans-selectivity .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve catalyst stability and selectivity .
- Temperature control : Lower temperatures (0–25°C) reduce side reactions (e.g., over-reduction) .
Q. What strategies address contradictions in reported biological activity data?
- Methodology :
- Dose-response profiling : Test across a wide concentration range (nM–μM) to identify optimal efficacy windows .
- Cell-line specificity : Compare activity in primary vs. immortalized cells (e.g., HeLa vs. HEK293) to assess tissue-dependent effects .
- Metabolic stability assays : Use liver microsomes to evaluate pharmacokinetic variability between analogs .
Q. How does the ethynyl group influence pharmacological activity compared to other substituents?
- Methodology :
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., 6,6-difluoro or methyl derivatives) and compare IC values in target assays (e.g., kinase inhibition) .
- Computational docking : Model ethynyl interactions with binding pockets (e.g., hydrophobic vs. π-π stacking in enzyme active sites) .
Methodological Notes
- Stereochemical resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while NOESY NMR confirms bicyclic ring puckering .
- Scale-up challenges : Industrial production requires catalyst recycling (e.g., immobilized Pd on silica) to reduce costs .
- Toxicity screening : Prioritize Ames tests and hERG channel assays to rule out genotoxicity and cardiotoxicity early .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
